molecular formula C19H12Br2N4OS B1681031 SOD1-Derlin-1 inhibitor-1

SOD1-Derlin-1 inhibitor-1

Numéro de catalogue: B1681031
Poids moléculaire: 504.2 g/mol
Clé InChI: WBPMNEHAAMMXEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

L'inhibiteur SOD1-Derlin-1-1 subit principalement des interactions qui inhibent la formation du complexe SOD1-Derlin-1. Le composé ne subit pas de transformations chimiques significatives dans des conditions physiologiques, car sa fonction principale est de se lier et d'inhiber les protéines cibles . Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Le principal produit formé à partir de ces réactions est le complexe SOD1-Derlin-1 inhibé, qui empêche les effets en aval conduisant à la mort des motoneurones .

4. Applications de la recherche scientifique

L'inhibiteur SOD1-Derlin-1-1 a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action de l'inhibiteur SOD1-Derlin-1-1 implique la liaison aux mutants SOD1 et l'empêchement de leur interaction avec Derlin-1 . Cette inhibition réduit le stress du réticulum endoplasmique et empêche l'activation de la kinase 1 régulatrice du signal d'apoptose (ASK1), atténuant ainsi la mort des motoneurones . Les cibles et les voies moléculaires impliquées comprennent :

Applications De Recherche Scientifique

Key Findings:

  • Inhibition of Interaction : The SOD1-Derlin-1 inhibitor-1 has been shown to prevent 122 types of SOD1 mutations from interacting with Derlin-1, thus reducing motoneuron toxicity associated with these mutations .
  • Improvement in Disease Models : In both patient-derived induced pluripotent stem cells and mouse models expressing SOD1 G93A, treatment with the inhibitor resulted in significant amelioration of ALS pathology, delaying disease onset and prolonging survival rates by approximately 14% .

Drug Discovery and Development

The identification of this compound through high-throughput screening of over 160,000 compounds highlights its potential as a lead compound for drug development targeting ALS. The ability to inhibit the interaction specifically without affecting the enzymatic activity of SOD1 makes it a promising candidate for therapeutic intervention.

Cellular and Molecular Studies

The compound has been utilized in various assays to study the molecular mechanisms underlying ALS:

  • Fluorescence Resonance Energy Transfer (FRET) : This technique was employed to establish a robust assay system for measuring SOD1-Derlin-1 interactions, facilitating the identification of effective inhibitors .
  • Immunoprecipitation Assays : These assays confirmed that specific analogs of the inhibitor effectively disrupt the SOD1-Derlin-1 interaction in vitro, providing insights into structure-activity relationships .

Clinical Implications

Given its mechanism of action, this compound holds promise for clinical applications:

  • Potential ALS Treatment : By targeting the pathogenic interactions that lead to motoneuron degeneration, this compound could serve as a basis for new ALS therapies.

Case Study 1: Patient-Derived Induced Pluripotent Stem Cells

Research involving motoneurons derived from patients with SOD1 mutations demonstrated that treatment with this compound significantly reduced cell death and improved cellular health markers compared to untreated controls. This finding underscores the compound's potential efficacy in human cell models .

Case Study 2: Mouse Model Studies

In vivo studies using transgenic mice expressing mutant SOD1 showed that administration of the inhibitor led to a notable delay in disease progression and an increase in lifespan. Mice treated with the compound exhibited improved motor function and reduced neurodegeneration compared to those receiving placebo treatments .

Data Table: Summary of Inhibitory Effects

Compound NameTarget InteractionEffect on ALS ModelImprovement (%)
This compoundSOD1 Mutants & Derlin-1Delayed onset & prolonged survival14.5% (onset), 14.2% (survival)
Analog #56SOD1 Mutants & Derlin-1Reduced motoneuron deathSignificant
Analog #56-20SOD1 Mutants & Derlin-1Improved permeabilityModerate

Activité Biologique

SOD1-Derlin-1 inhibitor-1 is a small-molecule compound designed to inhibit the interaction between superoxide dismutase 1 (SOD1) mutants and Derlin-1, a protein involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. This interaction is critical in the pathogenesis of amyotrophic lateral sclerosis (ALS), particularly for patients with SOD1 mutations. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

The SOD1-Derlin-1 interaction plays a significant role in the toxicity associated with various SOD1 mutations. In ALS, mutant forms of SOD1 misfold and accumulate in motor neurons, leading to ER stress and subsequent cell death. Derlin-1 facilitates the degradation of these misfolded proteins but also contributes to their toxic effects through its interaction with SOD1 mutants.

Inhibition of SOD1-Derlin-1 Interaction

This compound specifically targets the binding site of SOD1 mutants to Derlin-1, preventing this interaction. The compound has shown an IC50 value of approximately 7.11 μM for inhibiting the SOD1G93A-Derlin-1 complex . By disrupting this interaction, the inhibitor alleviates ER stress and reduces motor neuron toxicity.

Preclinical Studies

Recent studies have demonstrated the efficacy of this compound in various models:

  • In vitro Models : The inhibitor was tested on motoneurons derived from patient-induced pluripotent stem cells harboring SOD1 mutations. Results indicated significant amelioration of ALS pathology, evidenced by reduced cell death and improved cellular function .
  • In vivo Models : In mouse models expressing human SOD1 G93A mutations, treatment with the inhibitor delayed disease onset and prolonged survival by approximately 14.5% . These findings suggest that targeting the SOD1-Derlin-1 interaction could be a viable therapeutic strategy for ALS.

Case Studies

A comprehensive analysis involving multiple case studies has been conducted to assess the impact of this compound:

Study ReferenceModel UsedKey Findings
Patient iPSC-derived motoneuronsSignificant reduction in cell death; improved neuronal health
ALS mouse model (SOD1 G93A)Delayed onset of symptoms; increased lifespan by 14.5%
Biochemical assaysConfirmed specific inhibition of SOD1-Derlin-1 interaction without affecting SOD enzymatic activity

Structural Insights

The structural basis for the interaction between SOD1 mutants and Derlin-1 has been elucidated through various biochemical techniques. The binding region on SOD1 has been identified as critical for Derlin-1 binding, allowing for targeted inhibition by small molecules like this compound .

Binding Affinity Studies

Using surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) assays, researchers have confirmed that the inhibitor specifically disrupts the binding interface between SOD1 mutants and Derlin-1 without affecting other cellular functions .

Propriétés

Formule moléculaire

C19H12Br2N4OS

Poids moléculaire

504.2 g/mol

Nom IUPAC

3-amino-N-(2,4-dibromophenyl)-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H12Br2N4OS/c20-11-3-5-15(13(21)8-11)24-18(26)17-16(22)12-4-6-14(25-19(12)27-17)10-2-1-7-23-9-10/h1-9H,22H2,(H,24,26)

Clé InChI

WBPMNEHAAMMXEO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N

SMILES canonique

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SOD1-Derlin-1 Inhibitor 56-20

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SOD1-Derlin-1 inhibitor-1
Reactant of Route 2
Reactant of Route 2
SOD1-Derlin-1 inhibitor-1
Reactant of Route 3
Reactant of Route 3
SOD1-Derlin-1 inhibitor-1
Reactant of Route 4
SOD1-Derlin-1 inhibitor-1
Reactant of Route 5
Reactant of Route 5
SOD1-Derlin-1 inhibitor-1
Reactant of Route 6
Reactant of Route 6
SOD1-Derlin-1 inhibitor-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.